3-(Benzylamino)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylamino)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that are widely used in various fields due to their unique chemical properties. This compound, in particular, has shown significant potential in medicinal chemistry, especially in the development of antimicrobial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)pyrazine-2-carboxamide typically involves the aminolysis of acyl chlorides. One common method is the reaction of 3-chloropyrazine-2-carboxamide with benzylamine. The reaction conditions often involve refluxing the mixture in a suitable solvent such as toluene . The reaction can be represented as follows:
3-chloropyrazine-2-carboxamide+benzylamine→this compound
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzylamino)pyrazine-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly aminodehalogenation, where the chlorine atom in 3-chloropyrazine-2-carboxamide is replaced by the benzylamino group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not extensively documented, pyrazine derivatives generally can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Aminodehalogenation: This reaction typically uses benzylamines as reagents and is carried out under reflux conditions in solvents like toluene.
Oxidation and Reduction: Common reagents for oxidation might include potassium permanganate or hydrogen peroxide, while reduction might involve reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the aminodehalogenation reaction is this compound itself. Other potential products depend on the specific reactions and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(Benzylamino)pyrazine-2-carboxamide has several scientific research applications:
Antimicrobial Agents: This compound has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.
Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Wirkmechanismus
The mechanism of action of 3-(Benzylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets in bacterial cells. One proposed mechanism is the inhibition of the enzyme enoyl-ACP reductase, which is crucial for fatty acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropyrazine-2-carboxamide: This compound is a precursor in the synthesis of 3-(benzylamino)pyrazine-2-carboxamide.
N-Benzylpyrazine-2-carboxamide Derivatives: These derivatives have similar structures and exhibit comparable antimicrobial activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enoyl-ACP reductase makes it a valuable compound in the development of new antimicrobial agents .
Eigenschaften
CAS-Nummer |
64344-97-4 |
---|---|
Molekularformel |
C12H12N4O |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
3-(benzylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-11(17)10-12(15-7-6-14-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,15,16) |
InChI-Schlüssel |
RCNFNFKXJWIKGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC=CN=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.